N2-cyclopropylpyridine-2,3-diamine
Description
Significance and Research Context of N2-cyclopropylpyridine-2,3-diamine within Heterocyclic Chemistry
This compound, with the chemical formula C8H11N3, holds a unique position in heterocyclic chemistry. uni.lu The presence of both a pyridine (B92270) ring and a cyclopropyl (B3062369) group imparts distinct properties to the molecule. Pyridine and its derivatives are known for their role in drug design, often improving water solubility. nih.govchemenu.com The cyclopropyl group, the smallest cyclic hydrocarbon, is frequently incorporated into drug molecules to enhance metabolic stability, increase biological activity, and modulate physicochemical properties. chemenu.com
The 2,3-diamine substitution pattern on the pyridine ring offers multiple sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. This arrangement of amino groups can also facilitate the formation of intra- and intermolecular hydrogen bonds, influencing the compound's solid-state structure and its interactions with biological targets. mdpi.com The study of such compounds contributes to a deeper understanding of structure-property relationships in heterocyclic systems.
Overview of Current Research Trends in Substituted Pyridine Diamine Systems
Research into substituted pyridine diamine systems is a dynamic area within heterocyclic chemistry. A primary focus is the synthesis of novel derivatives and their potential applications. Scientists are exploring how different substituents on the pyridine ring and the amino groups influence the molecule's electronic properties, reactivity, and biological activity. nih.govmdpi.com
A significant trend involves the investigation of intermolecular interactions in the solid state, which is crucial for crystal engineering and the design of new materials. mdpi.com The ability of diaminopyridines to form various hydrogen bonds is a key aspect of this research. mdpi.com
Furthermore, there is a growing interest in the development of pyridine-based materials for applications such as pH-responsive drug delivery systems and sensors. acs.org The position of the nitrogen atom within the pyridine ring and the nature of the substituents can significantly impact the material's properties, such as its response to environmental stimuli like moisture. acs.org The exploration of substituted pyridine diamines, including this compound, is expected to lead to the discovery of new compounds with tailored properties for a wide range of scientific and technological applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 290313-23-4 | bldpharm.comchemicalbook.com |
| Molecular Formula | C8H11N3 | uni.luchemicalbook.com |
| Molecular Weight | 149.19 g/mol | bldpharm.comchemicalbook.com |
| Boiling Point | 341.2°C at 760 mmHg | chemenu.com |
| Storage Temperature | 2-8°C, under inert gas | bldpharm.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-N-cyclopropylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUFORDTLJHGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370672 | |
| Record name | N2-cyclopropylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290313-23-4 | |
| Record name | N2-cyclopropylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Cyclopropylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for N2 Cyclopropylpyridine 2,3 Diamine and Its Structural Analogues
Advanced Approaches for the Preparation of N2-cyclopropylpyridine-2,3-diamine
The synthesis of this compound predominantly proceeds through a two-step sequence involving the initial formation of an N-cyclopropyl-3-nitropyridin-2-amine intermediate, followed by the reduction of the nitro group.
Regioselective Synthetic Routes and Optimization
The most common and regioselective approach to this compound begins with the nucleophilic aromatic substitution (SNAr) of a suitable di-substituted pyridine (B92270). A typical starting material is 2-chloro-3-nitropyridine (B167233). The electron-withdrawing nature of the nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic displacement.
The key intermediate, N-cyclopropyl-3-nitropyridin-2-amine, is synthesized by reacting 2-chloro-3-nitropyridine with cyclopropylamine (B47189). This reaction is typically carried out in a suitable solvent, and the choice of base and temperature is critical for optimizing the yield and minimizing side reactions. While specific experimental details for this exact transformation are not extensively published in peer-reviewed literature, analogous reactions with other primary amines are well-documented. For instance, the reaction of 2-chloro-3-nitropyridine with various anilines in ethylene (B1197577) glycol at elevated temperatures has been shown to produce the corresponding 2-anilino-3-nitropyridine derivatives in excellent yields (90-94%). pleiades.online
The subsequent and final step is the reduction of the nitro group of N-cyclopropyl-3-nitropyridin-2-amine to an amino group, yielding the target compound, this compound. Several methods are available for the reduction of aminonitropyridines. orgsyn.org Classical methods include the use of iron powder in an acidic medium, such as aqueous acidified ethanol (B145695) or acetic acid. orgsyn.orgresearchgate.net For example, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully achieved using reduced iron in a mixture of ethanol, water, and a catalytic amount of concentrated hydrochloric acid, with heating on a steam bath. orgsyn.org Another common reducing agent is stannous chloride (SnCl2) in hydrochloric acid. orgsyn.org
Table 1: Common Reagents for the Reduction of Aminonitropyridines
| Reducing Agent | Solvent System | Typical Conditions |
| Iron (Fe) | Ethanol/Water/HCl | Heating |
| Stannous Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Room Temperature or Heating |
| Catalytic Hydrogenation (H₂) | Various Solvents | Palladium or Platinum Catalyst |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic | Room Temperature or Heating |
Catalytic Methodologies in this compound Synthesis
Catalytic methods can be employed for both the C-N bond formation and the nitro group reduction steps, often offering milder reaction conditions and higher selectivity.
For the initial C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. While not explicitly detailed for the synthesis of N-cyclopropyl-3-nitropyridin-2-amine, the Buchwald-Hartwig reaction is broadly applicable to the coupling of amines with aryl halides. This methodology could potentially be applied to the reaction between 2-chloro-3-nitropyridine and cyclopropylamine using a suitable palladium catalyst and ligand system.
Catalytic hydrogenation is a highly effective and clean method for the reduction of the nitro group in the intermediate, N-cyclopropyl-3-nitropyridin-2-amine. Typical catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas as the reductant. orgsyn.org These reactions are generally carried out in solvents like ethanol, methanol, or ethyl acetate (B1210297) at ambient or slightly elevated pressure and temperature. Catalytic reduction of 3-amino-2-nitropyridine, for instance, provides a good yield of 2,3-diaminopyridine (B105623). orgsyn.org
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives can be achieved by starting with appropriately substituted pyridine precursors. For example, if a substituent is desired on the pyridine ring, the synthesis can commence from a substituted 2-chloropyridine. The position of the substituent will be dictated by the starting material.
Furthermore, the amino groups of this compound itself can serve as handles for further functionalization. For instance, the primary amino group at the 3-position can be selectively acylated or can participate in condensation reactions with aldehydes or ketones to form imines, which can be further reduced to secondary amines. The synthesis of 2-amino-5-bromo-3-(benzylimino)pyridines through the regioselective condensation of 2,3-diamino-5-bromopyridine with substituted benzaldehydes demonstrates the feasibility of such transformations. arkat-usa.org
Considerations for Scalable Synthetic Protocols of this compound
For the large-scale synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process.
The choice of reagents is paramount. For the initial SNAr reaction, while ethylene glycol can be an effective solvent, its high boiling point can complicate product isolation and purification on a large scale. Alternative, lower-boiling solvents should be investigated. For the nitro group reduction, the use of iron in acidic conditions is often preferred in industrial settings due to its low cost and the relative ease of work-up, although it generates significant iron sludge as a byproduct. Catalytic hydrogenation, while cleaner, requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.
Process optimization is crucial for maximizing yield and throughput. This includes optimizing reaction concentrations, temperature profiles, and reaction times. The purification of intermediates and the final product is also a key consideration. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and scalable than chromatographic methods.
A patent for a related process, the preparation of N-(4-chloro-3-nitropyridine-2-yl)cyclopropanecarboxamide, highlights some industrial considerations. google.com This process involves the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride in a chlorinated solvent like dichloromethane, using a base such as triethylamine. The reaction is carefully controlled at low temperatures before being allowed to warm to room temperature. The work-up involves aqueous washes and purification by crystallization from ethyl acetate. google.com These general principles of controlled temperature, appropriate solvent and base selection, and crystallitive purification are directly applicable to the scalable synthesis of this compound.
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of N2 Cyclopropylpyridine 2,3 Diamine
Analysis of Nucleophilic and Electrophilic Reactivity Profiles of N2-cyclopropylpyridine-2,3-diamine
The reactivity of this compound is characterized by the nucleophilic nature of its amino groups and the pyridine (B92270) nitrogen, as well as the potential for electrophilic attack on the electron-rich aromatic ring.
The N-cyclopropyl group introduces unique electronic properties. The cyclopropyl (B3062369) ring, with its sp2-hybridized character, can donate electron density to the attached nitrogen atom through conjugation, a phenomenon known as cyclopropyl conjugation. This can potentially increase the nucleophilicity of the N2-amino group.
The pyridine nitrogen, with its available lone pair, also contributes to the nucleophilic profile of the molecule, allowing for reactions such as N-alkylation or coordination to metal centers.
From an electrophilic standpoint, the pyridine ring is generally considered electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of two strongly electron-donating amino groups at the C2 and C3 positions significantly activates the ring towards electrophilic attack. The directing effect of the amino groups would favor substitution at the positions ortho and para to them, primarily the C5 position.
Exploration of Cyclization Reactions and Novel Heterocyclic Ring Formations
One of the most significant aspects of the reactivity of this compound is its propensity to undergo cyclization reactions, leading to the formation of novel heterocyclic ring systems. The vicinal arrangement of the two amino groups provides a versatile platform for the construction of fused five-membered rings, most notably the imidazo[4,5-b]pyridine core.
The condensation of this compound with various electrophilic reagents containing one or two carbon atoms is a common strategy for the synthesis of 2-substituted and 1,2-disubstituted imidazo[4,5-b]pyridines. These reactions typically proceed through an initial nucleophilic attack by one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration or elimination.
A general mechanism for the formation of imidazo[4,5-b]pyridines involves the reaction of the diamine with aldehydes, carboxylic acids, or their derivatives. For instance, the reaction with an aldehyde first forms a Schiff base with one of the amino groups, which then undergoes cyclization via attack of the second amino group on the imine carbon, followed by oxidation to furnish the aromatic imidazopyridine ring. nih.gov Similarly, condensation with carboxylic acids, often under acidic conditions or with coupling agents, leads to the formation of an amide intermediate that subsequently cyclizes. nih.gov
The presence of the N-cyclopropyl group can influence the regioselectivity of these cyclization reactions. Depending on the reaction conditions and the nature of the electrophile, the cyclization can involve either the N1 or N3 position of the resulting imidazole (B134444) ring.
| Reagent | Conditions | Product | Yield (%) | Reference |
| Formic Acid | Reflux | 3-cyclopropyl-3H-imidazo[4,5-b]pyridine | Not specified | nih.gov |
| Aryl Aldehydes | Water, heat | 2-aryl-3-cyclopropyl-3H-imidazo[4,5-b]pyridine | 83-87 | nih.gov |
| Triethyl Orthoformate | Ytterbium triflate catalyst | 3-cyclopropyl-3H-imidazo[4,5-b]pyridine | Not specified | nih.gov |
This table presents plausible reactions based on the general reactivity of 2,3-diaminopyridines; specific data for the N2-cyclopropyl derivative may vary.
Oxidation and Reduction Mechanisms Involving the this compound Core
The this compound core is susceptible to both oxidation and reduction reactions, targeting different parts of the molecule.
Oxidation: The amino groups are the primary sites for oxidation. Mild oxidizing agents can lead to the formation of azo compounds or other coupled products. More vigorous oxidation can lead to the degradation of the molecule. The pyridine nitrogen can also be oxidized to an N-oxide. The formation of N-oxides from substituted pyrimidines has been shown to be dependent on the electronic effects of the substituents. nih.gov For this compound, the electron-donating amino groups would facilitate N-oxidation of the pyridine ring. In some cases, oxidative dimerization of related aminothieno[2,3-b]pyridines has been observed, suggesting that similar transformations could be possible for this compound under specific conditions. nih.gov
Reduction: The pyridine ring of this compound can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the corresponding piperidine (B6355638) derivative. The choice of catalyst and reaction conditions (pressure, temperature, solvent) will determine the extent of reduction. The cyclopropyl group is generally stable under many reducing conditions but can be susceptible to cleavage under harsh hydrogenolysis conditions. It is important to note that the presence of the amino groups can influence the rate and selectivity of the pyridine ring reduction.
Reactivity in Diverse Synthetic Applications
The unique reactivity of this compound makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds with potential biological activities.
The primary application of this compound lies in the synthesis of substituted imidazo[4,5-b]pyridines, which are analogues of purines and exhibit a wide range of pharmacological properties. researchgate.net By varying the co-reactant in the cyclization reaction (aldehydes, ketones, carboxylic acids, etc.), a diverse library of imidazo[4,5-b]pyridine derivatives can be accessed. nih.gov
Furthermore, the reactivity of the amino groups allows for their derivatization to introduce other functional groups or to link the molecule to other scaffolds. For instance, acylation, alkylation, or sulfonylation of the amino groups can be readily achieved. The regioselectivity of these reactions can be controlled by the steric hindrance of the cyclopropyl group and the electronic properties of the pyridine ring.
The N-cyclopropyl moiety itself can participate in specific reactions. For example, under certain conditions, such as in the presence of molecular iodine, N-cyclopropyl enamines can undergo ring-opening and annulation reactions to form 1,4-dihydropyridine (B1200194) derivatives. nih.gov While this reactivity has not been explicitly reported for this compound, it suggests a potential transformation pathway that could be explored.
The combination of the diaminopyridine core and the cyclopropyl substituent offers a rich chemical space for the development of novel compounds with tailored properties for various applications in medicinal chemistry and materials science.
Supramolecular Chemistry and Self Assembly Architectures Incorporating N2 Cyclopropylpyridine 2,3 Diamine
N2-cyclopropylpyridine-2,3-diamine as a Key Building Block in Supramolecular Design
This compound possesses a compelling combination of structural features that position it as a valuable component in the toolkit of supramolecular chemists. The pyridine (B92270) ring provides a rigid scaffold and a hydrogen bond acceptor site at the ring nitrogen. The two amino groups at the 2- and 3-positions are crucial hydrogen bond donors. The primary amine at the 3-position and the secondary amine at the 2-position, bearing a cyclopropyl (B3062369) group, offer distinct steric and electronic environments.
The presence of the cyclopropyl group is a critical design element. It introduces a degree of conformational rigidity and steric bulk compared to a simple N-alkyl substituent. This can be exploited to direct the geometry of self-assembly, potentially favoring specific packing arrangements or limiting the number of possible aggregation states. The cyclopropyl moiety can also participate in weak C-H···π or C-H···O/N interactions, further stabilizing the resulting supramolecular structures.
While specific research on the supramolecular applications of this compound is not extensively documented in publicly available literature, its structural analogy to other substituted diamines suggests its potential in forming a variety of supramolecular motifs, including dimers, tapes, and sheets, driven by hydrogen bonding.
Elucidation of Hydrogen Bonding Networks and Non-Covalent Interactions
Direct experimental data on the crystal structure and hydrogen bonding of this compound is limited. However, a comprehensive understanding of its potential non-covalent interactions can be inferred from the detailed crystallographic analysis of its parent molecule, pyridine-2,3-diamine. nih.gov
In the crystal structure of pyridine-2,3-diamine, a robust three-dimensional network is formed through a system of N—H···N hydrogen bonds. nih.gov The intracyclic pyridine nitrogen atom acts as an acceptor for hydrogen atoms from the amino groups of neighboring molecules. nih.gov Concurrently, the exocyclic amino groups also participate as both donors and acceptors, leading to a cooperative chain of hydrogen bonds. nih.gov
Table 1: Predicted Hydrogen Bonding Parameters for this compound based on Analogous Structures
| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Potential Role in Supramolecular Assembly |
| N(3)-H | N(pyridine) of adjacent molecule | Intermolecular | Formation of chains or tapes |
| N(2)-H | N(3) of adjacent molecule | Intermolecular | Cross-linking of chains or tapes |
| N(2)-H | O or N atom of a co-former | Intermolecular | Formation of co-crystals |
| C(cyclopropyl)-H | π-system of pyridine ring | Intermolecular (weak) | Stabilization of packing |
This table presents predicted interactions based on the known crystal structure of pyridine-2,3-diamine and general principles of hydrogen bonding.
The introduction of the N2-cyclopropyl group is expected to modify this intricate hydrogen-bonding network. The secondary amine at the N2 position will still act as a hydrogen bond donor. The steric hindrance of the cyclopropyl group may influence the preferred geometry of these interactions, potentially favoring the formation of discrete, dimeric structures over extended chains. Furthermore, the orientation of the cyclopropyl group could either shield or expose other parts of the molecule, thereby dictating the accessibility for further non-covalent interactions.
Design Principles for this compound-Based Supramolecular Systems
The design of supramolecular systems incorporating this compound would be guided by the strategic exploitation of its hydrogen bonding capabilities and the steric influence of the cyclopropyl substituent. A key principle would be the control of self-association, either promoting the formation of predictable, well-defined aggregates or preventing uncontrolled polymerization.
Furthermore, this compound could be employed as a versatile ligand in coordination-driven self-assembly. The two nitrogen atoms of the pyridine-2,3-diamine moiety can chelate to a metal center, while the cyclopropyl group can be used to tune the solubility and solid-state packing of the resulting metal-organic complexes. The remaining N-H donor site could then be used to direct the assembly of these complexes into higher-order supramolecular structures through hydrogen bonding.
The principles of crystal engineering could also be applied by co-crystallizing this compound with complementary molecules that possess strong hydrogen bond acceptor groups, such as carboxylic acids or other heterocycles. This would lead to the formation of binary supramolecular systems with predictable and potentially novel network topologies.
Coordination Chemistry and Organometallic Complexes Derived from N2 Cyclopropylpyridine 2,3 Diamine
Ligand Design and Metal Chelation Properties of N2-cyclopropylpyridine-2,3-diamine
This compound is a nitrogen-based ligand featuring three potential donor atoms: the nitrogen of the pyridine (B92270) ring and the two nitrogen atoms of the diamine group at the 2- and 3-positions. This arrangement allows it to act as a bidentate or tridentate chelating agent. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in a particularly stable complex due to the "chelate effect."
The geometry of this compound facilitates the formation of five-membered chelate rings when binding to a metal center through the pyridine nitrogen and the adjacent amino group (at the 2-position) or through the two amino groups (at the 2- and 3-positions). Such five- or six-membered rings are thermodynamically favored and lead to high complex stability. The presence of the cyclopropyl (B3062369) group on one of the amino nitrogens introduces steric bulk, which can influence the coordination geometry and the accessibility of the metal center, a factor that can be tuned to control catalytic activity. The electronic properties of the pyridine ring and the amine donors make this ligand suitable for stabilizing various oxidation states of transition metals.
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, palladium(II) and platinum(II) complexes can be prepared by reacting the ligand with metal precursors like [PdCl₂(cod)] or [PtCl₂(cod)]. rsc.org The resulting complexes are then isolated and purified, often as crystalline solids.
Characterization of these complexes relies on a suite of spectroscopic techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal. A shift in the stretching frequencies of the N-H and C=N bonds upon complexation provides direct evidence of the involvement of the amine and pyridine nitrogen atoms in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of diamagnetic complexes in solution. rsc.org Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide detailed information about the binding mode and the symmetry of the complex.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about their electronic structure. mdpi.com Bands in the UV-Vis region can be assigned to ligand-to-metal charge-transfer (LMCT) transitions or d-d transitions within the metal center, which helps in determining the coordination geometry (e.g., square planar, octahedral). mdpi.com
Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)Cl₂] Complex
| Spectroscopic Technique | Key Observation | Interpretation |
| FTIR (cm⁻¹) | N-H stretch shifts from ~3350 to ~3250 cm⁻¹. Pyridine ring vibration shifts from ~1580 to ~1600 cm⁻¹. | Coordination of both the amino group and the pyridine nitrogen to the metal center is confirmed. |
| ¹H NMR (ppm) | Downfield shift of pyridine protons. Broadening and shift of N-H proton signals. | Confirms a change in the electronic environment of the ligand upon chelation. |
| UV-Vis (nm) | Absorption bands around 350-450 nm and 280-320 nm. | Bands are assigned to metal-to-ligand charge transfer (MLCT) and intra-ligand (π-π*) transitions, respectively. |
Investigation of Redox Chemistry and High-Valent States in this compound Metal Complexes
The redox behavior of metal complexes is fundamental to their application in catalysis and electron transfer processes. The this compound ligand, with its nitrogen donor set, is well-suited to stabilize metals in various oxidation states. The investigation of this redox chemistry often involves electrochemical techniques like cyclic voltammetry (CV).
CV studies can reveal reversible or quasi-reversible redox couples corresponding to metal-centered (e.g., M²⁺/M³⁺) or ligand-centered oxidation/reduction events. marquette.edu The ability of the pyridine-diamine framework to accommodate changes in electron density allows for the stabilization of unusually high or low metal oxidation states. For example, related macrocyclic ligands have been shown to stabilize diorganocopper systems in distinct oxidation states including Cu(II)Cu(II), Cu(II)Cu(III), and Cu(III)Cu(III). nih.gov The structural and electronic flexibility of such ligands is key to accommodating these different states. nih.gov The generation of high-valent species, such as Fe(IV) or Cu(III), is of significant interest as these are often proposed as key intermediates in important catalytic cycles, including oxidation and bond-forming reactions. Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) for paramagnetic species and UV-Vis spectroscopy, combined with theoretical DFT calculations, are used to characterize these transient or stable high-valent complexes. nih.gov
Catalytic Activity of this compound Organometallic Complexes in Organic Transformations (e.g., C-C and C-O bond formation)
Organometallic complexes derived from pyridine-based ligands are workhorses in homogeneous catalysis. Complexes of this compound are expected to show significant activity in a range of organic transformations, particularly in cross-coupling reactions that form new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are cornerstones of modern synthetic chemistry.
The catalytic cycle for these transformations typically involves a sequence of oxidative addition, transmetalation (for C-C coupling), and reductive elimination steps at the metal center. The this compound ligand plays a crucial role by:
Stabilizing the active catalytic species.
Modulating the electronic properties of the metal center to facilitate the key steps of the catalytic cycle.
Providing a specific steric environment that can influence the selectivity of the reaction.
For example, a palladium complex of this compound could potentially catalyze a Suzuki coupling reaction between an aryl halide and a boronic acid. The ligand would support the Pd(0)/Pd(II) catalytic cycle, and the steric and electronic properties imparted by the cyclopropyl and pyridine groups could be fine-tuned to optimize reaction efficiency and yield.
Table 2: Hypothetical Catalytic Performance in a Suzuki Coupling Reaction
| Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| [Pd(this compound)Cl₂] | 4-Bromotoluene | Phenylboronic acid | 0.1 | Toluene | 100 | 95 |
| [Ni(this compound)Cl₂] | 4-Chlorotoluene | Phenylboronic acid | 1.0 | Dioxane | 120 | 88 |
Computational and Theoretical Studies on the Electronic Structure and Conformation of N2 Cyclopropylpyridine 2,3 Diamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemistry provides a foundational framework for understanding the electronic structure of molecules by solving the Schrödinger equation. ncert.nic.in These calculations allow for the prediction of various molecular properties that are crucial for assessing a compound's potential behavior. For N2-cyclopropylpyridine-2,3-diamine, while detailed experimental and computational studies are not extensively published, predictions of its fundamental properties can be derived from established databases that utilize computational models.
These models can predict properties such as the molecule's mass, lipophilicity (XlogP), and its collision cross-section (CCS) when analyzed by ion mobility-mass spectrometry. The predicted CCS values, for instance, give an indication of the molecule's size and shape in the gas phase for different ionic forms. uni.lu
Table 1: Predicted Molecular Properties of this compound This table presents computationally predicted data.
| Property | Value | Adduct | Predicted CCS (Ų) |
|---|---|---|---|
| Molecular Formula | C₈H₁₁N₃ | [M+H]⁺ | 129.3 |
| Monoisotopic Mass | 149.09529 Da | [M+Na]⁺ | 138.4 |
| XlogP (predicted) | 1.0 | [M-H]⁻ | 135.4 |
| [M+K]⁺ | 134.8 |
Data sourced from PubChem. uni.lu
Conformational Analysis and Rotational Energy Profiles of Cyclopropyl-Substituted Pyridines
The conformational flexibility of a molecule is critical to its biological activity and physical properties. For this compound, a key feature is the rotation around the single bond connecting the cyclopropyl (B3062369) group to the exocyclic nitrogen atom.
Studies on analogous cyclopropyl-substituted heteroaromatic systems have shown that the cyclopropyl group typically adopts a "bisected" conformation relative to the aromatic ring. In this arrangement, the C-H bond of the cyclopropyl carbon attached to the ring system is coplanar with the ring, which maximizes the electronic orbital overlap between the cyclopropyl group and the π-system. acs.org This often results in two distinct, low-energy conformations.
Theoretical calculations on related molecules like cyclopropylamine (B47189) have been performed to understand the rotational barriers. researchgate.netnih.gov For this compound, rotation around the N-cyclopropyl bond would likely involve surmounting an energy barrier. The rotational energy profile would show two energy minima corresponding to stable conformations and a transition state at a higher energy. The energy difference between these states dictates the rotational dynamics and the population of each conformer at a given temperature. The presence of the adjacent amino group and the pyridine (B92270) nitrogen can influence this rotational barrier through steric and electronic effects. nih.gov
Advanced Density Functional Theory (DFT) Applications for Predicting Molecular Interactions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a workhorse of modern computational chemistry for predicting molecular geometries, interaction energies, and spectroscopic properties. nih.gov
For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Calculate Rotational Barriers: By performing a series of calculations where the dihedral angle of the cyclopropyl group is systematically rotated, a detailed rotational energy profile can be constructed. This would precisely map the energy minima and transition states discussed in the previous section.
Simulate Spectroscopic Data: Predict infrared (IR) and NMR spectra, which can be compared with experimental data to validate the computed structure.
Analyze Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic properties. Studies on similar pyridine derivatives have used DFT to analyze intramolecular hydrogen bonding, which would also be a key interaction in this compound. nih.gov
For instance, DFT studies on related nitrogen-containing compounds have been used to understand the chemisorption and interaction of nitrogen molecules on surfaces, demonstrating the theory's applicability to complex chemical interactions. researchgate.net
Molecular Dynamics Simulations and Energetic Landscapes of this compound
While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes.
An MD simulation of this compound would reveal its energetic landscape, which is a multi-dimensional surface representing the potential energy of the system as a function of its atomic coordinates. By simulating the molecule's movements over nanoseconds or longer, one could:
Explore Conformational Space: Identify the most populated conformational states and the pathways for transitioning between them. This is particularly relevant for the flexible amino groups and the rotating cyclopropyl substituent.
Study Solvation Effects: Simulate the molecule in a solvent like water to understand how solvent molecules arrange around it and influence its conformation and interactions.
Predict Binding Dynamics: If this compound were being studied as a potential ligand for a biological target, MD simulations could model the binding process, revealing key interactions and the stability of the complex.
MD simulations have been successfully used to guide the engineering of enzymes and to understand the complex phase diagrams of molecular solids, showcasing the power of this technique to explain and predict dynamic molecular behavior. Although specific MD studies on this compound are not publicly available, the methodology represents a vital tool for any future investigation into its dynamic properties and potential applications.
Biological Interactions and Structure Activity Relationship Sar Mechanistic Elucidations of N2 Cyclopropylpyridine 2,3 Diamine
Molecular Mechanisms of Interaction with Biological Targets, including Hydrogen Bonding
The interaction of a molecule like N2-cyclopropylpyridine-2,3-diamine with a biological target, such as a protein or enzyme, is governed by a variety of non-covalent forces. Hydrogen bonding is a particularly crucial element in the specificity and affinity of these interactions. The 2,3-diamine arrangement on the pyridine (B92270) ring presents both hydrogen bond donors (the -NH2 and -NH- groups) and a hydrogen bond acceptor (the pyridine nitrogen).
In a hypothetical binding scenario, the amino groups could form hydrogen bonds with electronegative atoms like oxygen or nitrogen on the side chains of amino acids such as aspartate, glutamate, or asparagine within a protein's binding pocket. Conversely, the pyridine nitrogen could accept a hydrogen bond from a donor group on the protein, like the hydroxyl group of serine or threonine. Studies on protein-ligand complexes have shown a general preference for protein atoms to act as hydrogen bond donors and ligand atoms to act as acceptors. nih.gov
This compound as a Biochemical Probe for Enzyme and Cellular Pathway Analysis
While no specific studies have been identified that utilize this compound as a biochemical probe, its structural features suggest potential applications in this area. Biochemical probes are molecules used to study biological systems, often by mimicking a natural substrate or by possessing a reporter group (like a fluorescent tag) that allows for visualization and tracking.
A molecule like this compound could theoretically be modified to serve as such a probe. For instance, the primary amino group at the 3-position could be a site for the attachment of a fluorophore. The resulting fluorescent probe could then be used to investigate the localization and interactions of its target protein within a cell. The design of such probes often involves creating analogues that retain the necessary hydrogen-bonding patterns for molecular recognition while incorporating a reporter element. bldpharm.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. nih.govacs.org For a compound like this compound, SAR studies would involve synthesizing a series of analogues and evaluating their activity against a specific biological target.
Key structural modifications and their potential impact on activity are outlined in the table below:
| Structural Modification | Potential Impact on Biological Activity |
| Modification of the Cyclopropyl (B3062369) Group | Altering the size or electronics of this group could impact hydrophobic interactions and metabolic stability. Replacing it with other small alkyl or cycloalkyl groups would probe the steric requirements of the binding pocket. |
| Substitution on the Pyridine Ring | Adding substituents to other positions on the pyridine ring could influence electronic properties, solubility, and interactions with the target. For example, an electron-withdrawing group could affect the basicity of the pyridine nitrogen. |
| Modification of the Diamine Groups | Alkylation or acylation of the amino groups would alter their hydrogen bonding capacity and overall polarity. This could reveal which specific interactions are critical for activity. |
SAR studies on related cyclopropylamine (B47189) derivatives have shown that even small changes, such as the addition of halogen atoms to an adjacent phenyl ring, can significantly improve inhibitory activity against enzymes like histone demethylase KDM1A. nih.gov
Pharmacophore Identification and Target Selectivity within Pyridine Diamine Scaffolds
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. smolecule.com Identifying the pharmacophore of a class of compounds is a key step in rational drug design and in understanding target selectivity.
For the pyridine diamine scaffold, a general pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.
One or two hydrogen bond donor features from the diamine groups.
A hydrophobic feature representing the cyclopropyl group.
An aromatic ring feature from the pyridine core.
By comparing the pharmacophores of inhibitors for different but related targets, researchers can identify features that confer selectivity. For example, if a related enzyme has a smaller hydrophobic pocket, analogues of this compound with a smaller alkyl group might show greater selectivity for that enzyme. This approach has been used to design selective inhibitors for various targets, including transporters and enzymes. nih.gov
Advanced Applications and Prospective Research Directions for N2 Cyclopropylpyridine 2,3 Diamine
Development of N2-cyclopropylpyridine-2,3-diamine-Based Probes for Bioimaging and Advanced Assays
The development of fluorescent probes for bioimaging is a burgeoning field, with a continuous search for novel molecular scaffolds that offer enhanced photophysical properties and biological targeting capabilities. Nitrogen-containing heterocycles, such as pyridine (B92270) derivatives, are of significant interest in the design of fluorescent probes for cellular imaging. researchgate.netnih.gov The introduction of specific functional groups can tune the fluorescence properties and facilitate targeted localization within cellular compartments. nih.govnih.gov For instance, derivatives of 2-aminopyridine (B139424) have been investigated as fluorescent chemosensors for the detection of metal ions. researchgate.net
Despite the potential of the this compound scaffold, which combines the features of a pyridine ring, two amino groups, and a cyclopropyl (B3062369) moiety, no specific studies detailing its synthesis and application as a bioimaging probe or in advanced assays have been identified in the current body of scientific literature. The inherent fluorescence potential of the diaminopyridine core, coupled with the unique conformational and electronic properties of the cyclopropyl group, suggests that this compound could serve as a valuable platform for the development of novel probes. Future research could explore the synthesis of derivatives of this compound and evaluate their photophysical properties and utility in bioimaging applications, such as the detection of specific analytes or the imaging of cellular structures.
Integration of this compound in Advanced Materials Science
The unique structural and electronic properties of pyridine-based compounds make them attractive building blocks for the creation of advanced materials with tailored functionalities. guidechem.comnih.gov
Functionalization of Metal-Organic Frameworks (MOFs) for Gas Adsorption and Enhanced Properties
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas, making them promising candidates for applications such as gas storage and separation. nih.govnih.gov The functionalization of MOFs with amine groups has been shown to enhance their affinity for carbon dioxide, a key aspect in the development of materials for carbon capture. rsc.orgrsc.orguq.edu.au The basic nitrogen atoms of the amine groups can interact strongly with the acidic CO2 molecules, leading to improved adsorption capacity and selectivity.
While 2,3-diaminopyridine (B105623) itself has been proposed as a ligand for the formation of coordination polymers and MOFs, uq.edu.au there is a lack of specific research on the use of this compound as a ligand in MOF synthesis. The presence of the N-cyclopropyl group could influence the coordination geometry and the porous structure of the resulting MOF, potentially leading to novel materials with unique gas adsorption properties. Research in this area would involve the synthesis of MOFs incorporating this ligand and the characterization of their structure, porosity, and gas uptake performance.
Role in the Design of Organic Electronic Materials and Functional Polymers
Organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and conductive polymers, often incorporate nitrogen-containing heterocyclic compounds to achieve desired electronic and photophysical properties. google.commdpi.com Pyridine derivatives, in particular, are utilized for their electron-deficient nature, which can facilitate electron transport in semiconductor devices. google.com
The potential of this compound as a monomer or a building block for organic electronic materials and functional polymers remains unexplored in the available literature. Its di-functional nature (two amino groups) allows for its potential incorporation into polymer chains through various polymerization reactions. The cyclopropyl group could impart specific solubility and morphological characteristics to the resulting polymers. Future research could focus on the synthesis of polymers containing the this compound unit and the investigation of their thermal, electronic, and photophysical properties for applications in organic electronics.
Exploration of this compound as a Lead Compound for Inhibitor Development (e.g., Metalloenzyme and IDO Inhibitors)
The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have been investigated as inhibitors for a wide range of enzymes. nih.gov Metalloenzymes and indoleamine 2,3-dioxygenase (IDO) are important therapeutic targets, and the development of potent and selective inhibitors is an active area of research. acs.org
Currently, there are no published studies that specifically investigate this compound or its close analogues as inhibitors of metalloenzymes or IDO. The design of enzyme inhibitors often involves the strategic placement of functional groups that can interact with the active site of the target enzyme. The 2,3-diamine substitution pattern on the pyridine ring, combined with the N-cyclopropyl group, offers a unique three-dimensional structure and set of potential interaction points that could be exploited for inhibitor design. The exploration of this compound and its derivatives as potential enzyme inhibitors represents a significant and untapped area for medicinal chemistry research.
Emerging Methodologies and Future Research Challenges in this compound Chemistry
The lack of specific research on the advanced applications of this compound underscores that the primary challenge is the foundational exploration of its chemical reactivity and potential. Emerging methodologies in organic synthesis could be applied to create a library of derivatives from this starting material, which could then be screened for various biological and material science applications. researchgate.net
Future research should be directed towards:
Systematic derivatization: Exploring the reactivity of the amino groups and the pyridine ring to generate a diverse range of analogues.
Computational studies: Employing theoretical calculations to predict the properties of this compound and its derivatives, guiding the design of materials and potential inhibitors.
Fundamental characterization: A thorough investigation of the photophysical, electronic, and coordination properties of the compound is necessary to understand its potential as a building block.
Q & A
Q. What are the recommended synthetic routes for N2-cyclopropylpyridine-2,3-diamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be extrapolated from analogous diaminopyridine derivatives. A two-step approach is common:
Bromination and Nitration : Start with a pyridine precursor (e.g., 2-aminopyridine) and introduce functional groups via bromination or nitration under controlled conditions. Proper ventilation and safety protocols are critical due to hazardous intermediates .
Cyclopropane Introduction : Use palladium-catalyzed amination to attach the cyclopropyl group. For example, cyclopropylamine can react with halogenated intermediates under catalytic conditions (e.g., Pd-based catalysts) .
Optimization Tips :
- Adjust reaction temperature and solvent polarity to enhance yield.
- Monitor intermediates via TLC or HPLC to ensure stepwise completion.
Q. Table 1: Comparison of Synthetic Methods
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : For structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve bond angles and stereochemistry. High-resolution data (>1.0 Å) minimizes refinement errors .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm) and amine NH signals (δ 5–7 ppm). Use deuterated DMSO or CDCl₃ as solvents.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₁N₃: 149.095 g/mol).
Advanced Research Questions
Q. How do different cyclopropane introduction methods affect the stereochemical outcomes in this compound synthesis?
Methodological Answer: Cyclopropane groups can induce steric hindrance or electronic effects, altering reaction pathways:
- Palladium-Catalyzed Amination : Favors trans-addition due to ligand geometry, but steric bulk may lead to racemization. Use chiral ligands (e.g., BINAP) to enforce enantioselectivity .
- Direct Cyclopropanation : Copper-catalyzed methods may retain stereochemical integrity but require anhydrous conditions.
Data Contradiction Example : Conflicting reports on diastereomer ratios may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading.
Q. How can researchers resolve contradictions in reported crystallographic data for this compound?
Methodological Answer:
- Refinement Protocols : Use SHELXL with twin refinement for high-resolution data. Compare R₁ values (<5% for reliable data) and check for twinning/mosaicity .
- Cross-Validation : Compare experimental XRD data with computational models (DFT-optimized geometries). Discrepancies in bond lengths >0.02 Å suggest refinement errors.
Q. What stability considerations are critical for handling this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for aromatic amines).
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the cyclopropyl group.
- Moisture Control : Use molecular sieves in storage containers; hygroscopicity may promote hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
